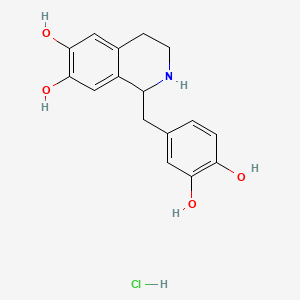
1H-Indole, 3-ethyl-2-(1-methyl-2-piperidinyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1H-Indole, 3-ethyl-2-(1-methyl-2-piperidinyl)- is a complex organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in various natural products and drugs. This compound is characterized by its unique structure, which includes an indole core substituted with an ethyl group at the 3-position and a 1-methyl-2-piperidinyl group at the 2-position. The indole nucleus is known for its aromatic properties and its role in various biological activities.
準備方法
The synthesis of 1H-Indole, 3-ethyl-2-(1-methyl-2-piperidinyl)- can be achieved through several synthetic routes One common method involves the Fischer indole synthesis, where a phenylhydrazine derivative reacts with an aldehyde or ketone under acidic conditions to form the indole ring
Industrial production methods often involve optimizing reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The use of microwave-assisted synthesis has also been explored to enhance reaction efficiency and reduce reaction times .
化学反応の分析
1H-Indole, 3-ethyl-2-(1-methyl-2-piperidinyl)- undergoes various chemical reactions, including:
Oxidation: The indole ring can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of indole-2,3-diones.
Reduction: Reduction of the indole ring can be achieved using hydrogenation or metal hydrides, resulting in the formation of dihydroindoles.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring. Halogenation, nitration, and sulfonation can be performed using appropriate reagents and conditions.
Coupling Reactions: The indole ring can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.
Common reagents used in these reactions include acids, bases, oxidizing agents, reducing agents, and transition metal catalysts. The major products formed depend on the specific reaction conditions and the nature of the substituents on the indole ring .
科学的研究の応用
1H-Indole, 3-ethyl-2-(1-methyl-2-piperidinyl)- has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in various organic synthesis reactions.
Biology: Indole derivatives are known for their biological activities, including antiviral, anticancer, and antimicrobial properties. This compound may be explored for its potential in drug discovery and development.
Medicine: Indole-based compounds are used in the development of pharmaceuticals for the treatment of various diseases. This compound’s unique structure may offer new therapeutic possibilities.
Industry: Indole derivatives are used in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 1H-Indole, 3-ethyl-2-(1-methyl-2-piperidinyl)- involves its interaction with specific molecular targets and pathways. The indole ring can bind to various receptors and enzymes, modulating their activity. This compound may exert its effects through the inhibition or activation of specific signaling pathways, leading to changes in cellular functions. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the substituents on the indole ring .
類似化合物との比較
1H-Indole, 3-ethyl-2-(1-methyl-2-piperidinyl)- can be compared with other indole derivatives, such as:
1H-Indole-3-carbaldehyde: Known for its role in multicomponent reactions and the synthesis of biologically active molecules.
1-Methylindole-3-carboxylic acid: Used in the synthesis of various indole derivatives with potential biological activities.
2-Methyl-1H-indole-3-carboxylate: Synthesized via palladium-catalyzed heterocyclization and used in drug discovery.
The uniqueness of 1H-Indole, 3-ethyl-2-(1-methyl-2-piperidinyl)- lies in its specific substitution pattern, which may confer distinct biological and chemical properties compared to other indole derivatives .
特性
CAS番号 |
13994-11-1 |
|---|---|
分子式 |
C16H22N2 |
分子量 |
242.36 g/mol |
IUPAC名 |
3-ethyl-2-(1-methylpiperidin-2-yl)-1H-indole |
InChI |
InChI=1S/C16H22N2/c1-3-12-13-8-4-5-9-14(13)17-16(12)15-10-6-7-11-18(15)2/h4-5,8-9,15,17H,3,6-7,10-11H2,1-2H3 |
InChIキー |
PDRIHEYEBPKZLU-UHFFFAOYSA-N |
正規SMILES |
CCC1=C(NC2=CC=CC=C21)C3CCCCN3C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


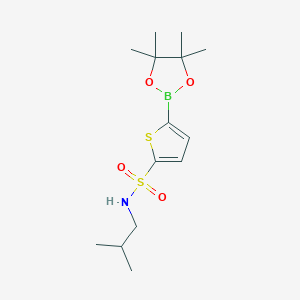
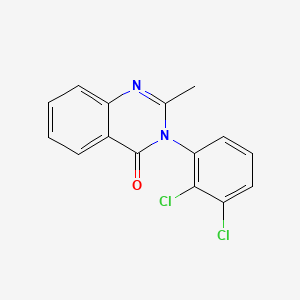
![triethyl-[[4-[(triethylazaniumyl)methyl]phenyl]methyl]azanium;chloride](/img/structure/B13733465.png)
![3,3',3'',3'''-(1,3-Propanediyldiphosphinidyne)tetrakis[4-methoxybenzenesulfonic acid]](/img/structure/B13733468.png)
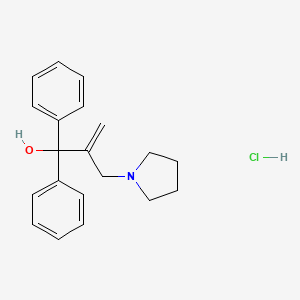
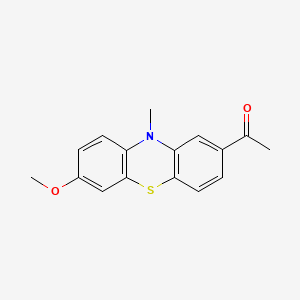
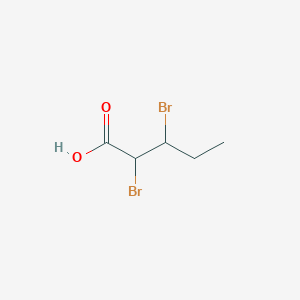
![3-[3-(3-aminophenyl)-5-(1,3-dithian-2-yl)phenyl]aniline](/img/structure/B13733486.png)
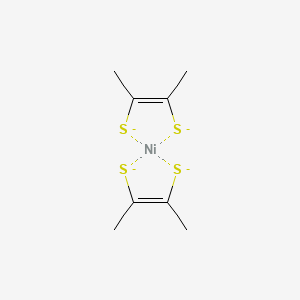
![2-[(E)-2-(4-Methoxyphenyl)ethenyl]-1-methylpyridinium iodide](/img/structure/B13733500.png)


![1-(2-Chloroethyl)-4-[(propan-2-yl)oxy]benzene](/img/structure/B13733520.png)
